molecular formula C14H8ClNO2 B1465288 2-Chloro-4-(4-formylphenoxy)benzonitrile CAS No. 676494-61-4

2-Chloro-4-(4-formylphenoxy)benzonitrile

Cat. No. B1465288
M. Wt: 257.67 g/mol
InChI Key: NMBKVJGPCNWWMW-UHFFFAOYSA-N
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Patent
US07381719B2

Procedure details

A solution of 2-chloro-4-(4-formylphenoxy)benzonitrile (1.0 equiv) in DMSO (0.2 M solution) was treated with K2CO3 (0.5 equiv) and 33% H2O2. After 12 h, the reaction mixture was poured into H2O and extracted with ethyl acetate. The combined organic layers were washed twice with water and brine. After drying the extracts over magnesium sulfate and evaporation under vacuum, the crude product was purified by silica gel chromatography using the aprropriate eluent (typically mixtures of hexanes/ethyl acetate) to afford the title compound as a solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[C:8]([O:10][C:11]2[CH:16]=[CH:15][C:14]([CH:17]=[O:18])=[CH:13][CH:12]=2)[CH:7]=[CH:6][C:3]=1[C:4]#[N:5].C([O-])([O-])=[O:20].[K+].[K+].OO.O>CS(C)=O>[Cl:1][C:2]1[CH:9]=[C:8]([O:10][C:11]2[CH:16]=[CH:15][C:14]([CH:17]=[O:18])=[CH:13][CH:12]=2)[CH:7]=[CH:6][C:3]=1[C:4]([NH2:5])=[O:20] |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C#N)C=CC(=C1)OC1=CC=C(C=C1)C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed twice with water and brine
CUSTOM
Type
CUSTOM
Details
After drying the extracts
CUSTOM
Type
CUSTOM
Details
over magnesium sulfate and evaporation under vacuum
CUSTOM
Type
CUSTOM
Details
the crude product was purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
ClC1=C(C(=O)N)C=CC(=C1)OC1=CC=C(C=C1)C=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.